molecular formula C12H14O4 B1242900 (2E,4E,8E,10E)-dodecatetraenedioic acid

(2E,4E,8E,10E)-dodecatetraenedioic acid

Cat. No.: B1242900
M. Wt: 222.24 g/mol
InChI Key: SXPCMUCUZSVRMB-MIIZMDLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E,8E,10E)-Dodecatetraenedioic acid (C₁₂H₁₄O₄) is a conjugated polyunsaturated dicarboxylic acid characterized by four trans (E) double bonds at positions 2, 4, 8, and 10. Its extended conjugation system and diacid functional groups contribute to unique physicochemical properties, including UV absorption and reactivity.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(2E,4E,8E,10E)-dodeca-2,4,8,10-tetraenedioic acid

InChI

InChI=1S/C12H14O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h3-10H,1-2H2,(H,13,14)(H,15,16)/b5-3+,6-4+,9-7+,10-8+

InChI Key

SXPCMUCUZSVRMB-MIIZMDLZSA-N

SMILES

C(CC=CC=CC(=O)O)C=CC=CC(=O)O

Isomeric SMILES

C(/C=C/C=C/C(=O)O)C/C=C/C=C/C(=O)O

Canonical SMILES

C(CC=CC=CC(=O)O)C=CC=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Double Bond Configurations

a) Isobutylamide Derivatives
  • Example : (2E,4E,8Z,10E)-N-Isobutyldodeca-2,4,8,10-tetraenamide ()
    • Key Differences :
  • Functional Group: Amide (-CONHR) instead of diacid (-COOH).
  • Double Bond Configuration: Presence of a cis (Z) double bond at position 6.
    • Impact :
  • Altered solubility (amide derivatives are more lipophilic).
  • Bioactivity: Isobutylamides in Echinacea exhibit immune-modulating effects via cannabinoid receptor interactions .
b) Isomeric Mixtures
  • Example: Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide () Key Differences:
  • Contains a mixture of 10E and 10Z isomers.
    • Impact :
  • Analytical Challenges: HPLC-UV cannot resolve isomers due to differing UV absorption profiles .
  • Stability: Z isomers may undergo isomerization under acidic or thermal conditions .

Compounds with Extended Conjugation Systems

a) Colabomycins (Antibiotic Polyenes)
  • Example: Colabomycin E (C₁₂H₁₄O₄) () Structure: (2E,4E,6E,8Z,10E)-Dodeca-2,4,6,8,10-pentaenoic acid. Key Differences:
  • Additional double bond at position 6 (five double bonds total).
  • Z configuration at position 7.
    • Impact :
  • Enhanced antimicrobial activity due to increased conjugation and interaction with microbial membranes .
b) trans-Crocetin ()
  • Structure : (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid.
    • Key Differences :
  • Seven conjugated double bonds and methyl branches.
  • Longer chain (C₁₆ vs. C₁₂).
    • Impact :
  • Applications: Used as a natural pigment and antioxidant in cosmetics and food .

Polyunsaturated Fatty Acids (PUFAs)

a) Eicosapentaenoic Acid (EPA) ()
  • Structure: (2E,4E,6E,8E,10E)-Eicosa-2,4,6,8,10-pentaenoic acid (C₂₀H₃₀O₂). Key Differences:
  • Longer chain (C₂₀ vs. C₁₂) with five double bonds.
    • Impact :
  • Biological Role: Essential omega-3 fatty acid with anti-inflammatory and cardiovascular benefits .
b) Docosapentaenoic Acid (DPA) ()
  • Structure: (2E,4E,6E,8E,10E)-Docosa-2,4,6,8,10-pentaenoic acid (C₂₂H₃₄O₂). Key Differences:
  • Extended chain length (C₂₂) with five double bonds.
    • Impact :
  • Membrane Fluidity: Longer chains enhance integration into lipid bilayers, affecting cellular signaling .

Table 1: Structural and Functional Comparison

Compound Chain Length Double Bonds Functional Groups Key Bioactivity
(2E,4E,8E,10E)-Dodecatetraenedioic acid C₁₂ 4 (all E) Diacid Not reported (structural analog data)
Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide C₁₂ 4 (E/Z mix) Amide Immune modulation
Colabomycin E C₁₂ 5 (4E, 1Z) Carboxylic acid Antimicrobial
Eicosapentaenoic acid (EPA) C₂₀ 5 (all E) Carboxylic acid Anti-inflammatory
trans-Crocetin C₁₆ 7 (all E) Diacid Antioxidant, pigment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,4E,8E,10E)-dodecatetraenedioic acid
Reactant of Route 2
(2E,4E,8E,10E)-dodecatetraenedioic acid

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